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molecular formula C12H13N3O2 B570871 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 115835-54-6

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No. B570871
M. Wt: 231.255
InChI Key: SJIFSJWQMPXNKF-UHFFFAOYSA-N
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Patent
US04743586

Procedure details

A solution of 16 g of 2,3-dioxobutyric acid ethyl ester, (Z)-2-oxime, 12 g of 3-aminomethylpyridine and 100 ml of acetonitrile was stirred at reflux for 4 hours, then clarified while hot and the filtrate cooled at -10° C. The resulting precipitate was collected, washed with acetonitrile, air dried and recrystallized from acetonitrile at -10° C., giving 4.8 g of 5-methyl-2-(3-pyridinyl)-1H-imidazole-4-carboxylic acid, ethyl ester.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[C:5](=O)[C:6](=O)[CH3:7])[CH3:2].[NH2:11][CH2:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.C(#[N:21])C>>[CH3:7][C:6]1[NH:21][C:12]([C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)=[N:11][C:5]=1[C:4]([O:3][CH2:1][CH3:2])=[O:10]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)=O)=O
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with acetonitrile, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile at -10° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(N1)C=1C=NC=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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